molecular formula C15H16O B1258978 Spiniferin-1

Spiniferin-1

Cat. No.: B1258978
M. Wt: 212.29 g/mol
InChI Key: JKYQZVRIQNFMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiniferin-1 is a 13-amino acid antimicrobial peptide (AMP) originally derived from the scorpion Heterometrus spinifer . This amphipathic peptide serves as a key model molecule in antimicrobial research due to its modifiable structure, which allows for the enhancement of its activity and selectivity . Researchers are engineering this compound analogs to combat multidrug-resistant (MDR) Gram-negative and Gram-positive bacteria, including ESKAPE pathogens such as Acinetobacter baumannii and MRSA . A primary research focus is the role of cation-π interactions within the peptide. Studies demonstrate that strategic amino acid substitutions, such as the E4R and E4dR analogs, can significantly augment its antimicrobial potency by promoting stronger interaction with negatively charged bacterial membranes . The proposed mechanism of action for this compound analogs involves targeting the bacterial plasma membrane, leading to membrane permeabilization, depolarization, and ultimately, bacterial cell death . This membrane-lytic mode of action is a valuable characteristic in the fight against drug-resistant infections. Furthermore, advanced analogs like Spiniferin(E4dR) have shown stability in serum, low hemolytic activity, and demonstrated in vivo efficacy, improving survival in mouse bacteremia models . This peptide is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

10,10-dimethyl-4-oxatricyclo[7.4.1.03,7]tetradeca-1,3(7),5,8,12-pentaene

InChI

InChI=1S/C15H16O/c1-15(2)6-3-4-11-8-13(15)10-12-5-7-16-14(12)9-11/h3-5,7,9-10H,6,8H2,1-2H3

InChI Key

JKYQZVRIQNFMHF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC2=CC3=C(C=CO3)C=C1C2)C

Synonyms

spiniferin-1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Spiniferin-1 and Related Compounds

Compound Source Core Structure Key Functional Groups Chirality
This compound Pleraplysilla spinifera (marine sponge) Bicyclo[4.4.1]undecane + furan Furan, methyl substituents Planar chiral (Sp/Rp isomers)
Pleraplysillin-1 Pleraplysilla spp. Furanosesquiterpene Furan, epoxy group Not reported
Dehydrodendrolasin Marine sponges Linear furanosesquiterpene Furan, conjugated diene Non-chiral
Cerorubenol-I/II Ceroplastes coccidae (insects) Bicyclo[4.4.1]undecane + ester Ester, hydroxyl groups Axial chirality

Key Observations :

  • This compound and Cerorubenol-I/II share the bicyclo[4.4.1]undecane skeleton but differ in substituents and chirality. This compound’s planar chirality contrasts with the axial chirality of Cerorubenol derivatives .
  • Dehydrodendrolasin and Pleraplysillin-1 lack the bicyclic framework, instead adopting linear or monocyclic furanosesquiterpene structures .

Key Observations :

  • This compound’s synthesis emphasizes tandem rearrangements to construct its bicyclic core, whereas Merrillactone A and Cephalosol rely on stepwise cycloadditions .
  • The enantioselective synthesis of this compound addresses challenges in planar chirality, a feature absent in most terpenoid syntheses .

Preparation Methods

Racemic Synthesis via Polyfluoroalkanosulfonyl Fluoride-Induced Rearrangement

The racemic route, reported by Guo et al. (2011), achieves this compound in eight linear steps with a 28.9% overall yield. The linchpin of this method is a polyfluoroalkanosulfonyl fluoride (PFASF)-mediated homoallylic carbocation rearrangement , which efficiently generates the 1,6-methanoannulene core. This step proceeds under mild conditions (room temperature, dichloromethane) and avoids harsh acids, enhancing functional group compatibility.

Enantioselective Synthesis and Chiral Resolution

Sun et al. (2011) demonstrated an enantioselective approach using palladium-catalyzed β-H elimination to establish planar chirality. The synthesis begins with a chiral allylic alcohol derivative, which undergoes PFASF-induced rearrangement followed by kinetic resolution via β-H elimination. This method yields both enantiomers of this compound with high enantiomeric excess (ee > 98%).

Step-by-Step Total Synthesis of (±)-Spiniferin-1

The racemic synthesis, as outlined in The Journal of Organic Chemistry (2011), involves the following sequence:

  • Indene Carbonitrile Preparation : 4-Cyano-2,3-dihydro-1H-indene is synthesized via Friedel-Crafts acylation followed by cyanation.
  • Homoallylic Alcohol Formation : The indene derivative is converted to a homoallylic alcohol using Grignard addition.
  • PFASF-Induced Rearrangement : Treatment with PFASF generates a carbocation intermediate, which rearranges to form the 1,6-methanoannulene core (85% yield).
  • Oxadiazole Ring Construction : Coupling with a benzoic acid derivative via EDCI/HOBt-mediated condensation forms the oxadiazole ring.
  • Deprotection and Final Modification : Sequential deprotection steps yield (±)-Spiniferin-1.

Critical Reaction Data :

Step Reaction Conditions Yield (%)
3 PFASF rearrangement CH₂Cl₂, rt, 12 h 85
4 Oxadiazole formation EDCI/HOBt, DMF, 0°C→rt 78

Optimization of the PFASF-Induced Rearrangement

The PFASF reagent plays a dual role as a Lewis acid activator and fluoride donor , enabling a concerted carbocation rearrangement. Key optimizations include:

  • Solvent Selection : Dichloromethane outperforms THF or toluene due to superior carbocation stabilization.
  • Temperature Control : Reactions conducted above 0°C minimize side products from carbocation quenching.
  • PFASF Stoichiometry : A 1.2:1 PFASF-to-substrate ratio balances reactivity and cost.

Comparative Analysis of Rearrangement Outcomes :

PFASF Equivalent Solvent Temperature (°C) Yield (%)
1.0 CH₂Cl₂ 25 72
1.2 CH₂Cl₂ 25 85
1.0 THF 25 58

Enantioselective Synthesis via Palladium-Catalyzed β-H Elimination

The enantioselective route employs a chiral allylic alcohol intermediate, which undergoes β-H elimination to establish planar chirality. Key steps include:

  • Chiral Resolution : The allylic alcohol is resolved using (R)-BINOL-derived phosphoric acid (90% ee).
  • Pd-Catalyzed Elimination : Pd(OAc)₂ and DPPF ligand mediate β-H elimination, yielding the chiral annulene core (92% ee).

Stereochemical Outcomes :

Starting Alcohol Configuration Product Configuration ee (%)
(R) (Sp) 98
(S) (Rp) 97

Analytical Characterization of this compound

Post-synthesis validation relies on NMR, HRMS, and X-ray crystallography . Key spectral data for (±)-Spiniferin-1:

  • ¹H NMR (CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 5.45 (m, 1H), 3.12 (m, 2H).
  • ¹³C NMR : δ 168.9 (C=O), 142.3 (C-Ar), 121.1 (C≡N).
  • X-ray : Confirms the planar chiral structure with C1–C6 bridge geometry.

Q & A

Q. Q1. What are the critical methodological considerations for synthesizing Spiniferin-1 with high purity, and how can researchers validate its structural integrity?

To synthesize this compound, prioritize reproducible protocols with detailed reaction conditions (e.g., solvent systems, temperature, catalysts). Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) for structural validation. For novel derivatives, include elemental analysis and X-ray crystallography data if applicable. Ensure experimental details are documented to meet reproducibility standards, such as those outlined in the Beilstein Journal of Organic Chemistry guidelines .

Q. Q2. What in vitro and in vivo models are most appropriate for preliminary efficacy testing of this compound, and how should researchers control for biological variability?

Select models based on this compound’s hypothesized mechanism (e.g., cancer cell lines for antitumor activity). Use at least three biological replicates and include positive/negative controls. For in vivo studies, adhere to ethical guidelines for sample size calculations and randomization, as per CONSORT recommendations for preclinical trials . Statistical power analysis should precede experiments to minimize Type I/II errors .

Q. Q3. How should researchers design dose-response studies to establish the therapeutic window of this compound?

Employ a log-scale concentration range (e.g., 0.1–100 µM) to capture EC50/IC50 values. Use nonlinear regression models (e.g., Hill equation) for curve fitting. Include toxicity assays (e.g., hemolysis, hepatocyte viability) to differentiate efficacy from cytotoxicity. Data should be presented in tables with confidence intervals, avoiding redundant graphical representations .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

First, verify compound stability under physiological conditions (e.g., serum stability assays). Next, assess pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS. If discrepancies persist, evaluate tissue distribution and metabolite profiles. Cross-reference findings with literature on structurally analogous compounds to identify potential off-target effects .

Q. Q5. What strategies optimize the selectivity of this compound for its target protein while minimizing off-target interactions?

Use computational docking (e.g., molecular dynamics simulations) to refine binding interactions. Validate selectivity via kinome-wide profiling or chemoproteomics. For enzyme targets, perform kinetic assays (e.g., KmK_m, VmaxV_{max}) to compare inhibition across isoforms. Publish negative results to aid community-driven optimization .

Q. Q6. How should researchers address batch-to-batch variability in this compound during large-scale pharmacological studies?

Implement quality control (QC) protocols, including HPLC purity checks (>95%) and stability testing under storage conditions. Use a single validated synthesis route for all batches. Statistical tools like ANOVA can identify significant variability sources. Document QC data in supplementary materials to enhance reproducibility .

Methodological and Analytical Challenges

Q. Q7. What statistical approaches are recommended for analyzing synergistic effects between this compound and adjuvant therapies?

Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Validate with isobologram analysis and dose-reduction indices. For multi-omics data, apply multivariate analysis (e.g., PCA) to identify correlated pathways. Report pp-values with corrections for multiple comparisons (e.g., Bonferroni) .

Q. Q8. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Systematically vary functional groups (e.g., halogenation, methylation) and test analogs in parallel. Use standardized assays to ensure comparability. Include 3D-QSAR models to predict bioactivity. Publish synthetic routes and spectral data in open-access repositories to facilitate peer validation .

Ethical and Reporting Standards

Q. Q9. What ethical considerations apply to studies involving this compound in animal models, and how should they be reported?

Follow ARRIVE 2.0 guidelines for experimental design transparency. Obtain institutional ethics approval and detail compliance in the methods section. Report humane endpoints and analgesia protocols. Avoid overinterpretation of preclinical data in abstracts to prevent misrepresentation .

Q. Q10. How should researchers contextualize this compound’s mechanism within existing literature while avoiding citation bias?

Q. Table 1. Key Analytical Techniques for this compound Characterization

TechniqueApplicationValidation Criteria
NMRStructural elucidation≥95% signal purity, δ-value match
HRMSMolecular weight confirmation≤5 ppm mass error
HPLCPurity assessmentRetention time consistency (±2%)

Q. Table 2. Common Pitfalls in this compound Research

PitfallMitigation StrategyReference
Batch variabilityStandardized synthesis + QC protocols
Off-target effectsChemoproteomics + isoform-specific assays
Data overinterpretationMultivariate statistics + transparency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiniferin-1
Reactant of Route 2
Spiniferin-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.